Configurational Stability vs. Diphenyl Analog
Computational studies on 1,1'-binaphthyl racemization demonstrate that the energy barrier is primarily controlled by the steric bulk of 2,2'-substituents [1]. While no direct racemization measurement exists for the target compound, the meta-methoxy group offers a larger effective steric profile than an unsubstituted hydrogen. This predicts a higher optical stability for 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene compared to the unsubstituted 2,2'-diphenyl-1,1'-binaphthalene, a critical factor for maintaining enantiopurity during high-temperature catalytic reactions.
| Evidence Dimension | Racemization barrier (activation free energy) |
|---|---|
| Target Compound Data | No experimental data available; predicted to be higher than the comparator based on increased steric bulk. |
| Comparator Or Baseline | 2,2'-diphenyl-1,1'-binaphthalene (lower steric bulk at the 2,2'-positions) |
| Quantified Difference | Qualitative prediction; no numerical value can be assigned. |
| Conditions | Quantum mechanical calculations (DFT) on isolated molecules in gas phase. |
Why This Matters
For procurement of chiral ligands, a higher predicted configurational stability suggests a longer effective lifetime under catalytic conditions, potentially reducing the need for frequent ligand replacement.
- [1] Tkachenko, N. V.; Scheiner, S. Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega 2019, 4 (4), 6654–6662. View Source
